

In-Depth Technical Guide: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone

Cat. No.: B095072

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, and biological significance of **2,3-Dihydro-2-phenyl-4(1H)-quinolinone**. This quinolinone derivative is a member of a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.

Core Physicochemical and Structural Data

2,3-Dihydro-2-phenyl-4(1H)-quinolinone is a moderately lipophilic compound, a characteristic that is often favorable for bioavailability and cell membrane permeability.^[1] Its core structure consists of a dihydro-4-quinolinone scaffold with a phenyl substituent at the 2-position.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₃ NO	[1][2]
Molecular Weight	223.27 g/mol	[1][2]
Exact Mass	223.099714038 Da	[2]
LogP (Partition Coefficient)	3.56	[1]
Topological Polar Surface Area	29.1 Å ²	[1][2]
CAS Number	16619-14-0	[2][3]

Spectroscopic Characterization

The structural features of **2,3-Dihydro-2-phenyl-4(1H)-quinolinone** can be confirmed through various spectroscopic techniques:

- ¹H NMR: The protons on the dihydro portion of the quinolinone ring typically show multiplet signals between δ 2.5–3.5 ppm. The aromatic protons resonate in the range of δ 6.5–8.0 ppm.[1]
- ¹³C NMR: The carbonyl carbon (C4) is characteristically observed around δ 190 ppm, while the aromatic carbons appear in the δ 110–150 ppm region.[1]
- IR Spectroscopy: A prominent absorption band around 1650 cm⁻¹ confirms the presence of the C=O stretching vibration of the ketone group.[1]

Experimental Protocols for Synthesis

Several synthetic routes to 2,3-dihydro-4(1H)-quinolinones have been developed, offering various advantages in terms of yield, reaction conditions, and substrate scope.

One-Pot Synthesis from o-Aminoacetophenones and Aromatic Aldehydes

This method provides an efficient pathway to 2-aryl-2,3-dihydroquinolin-4(1H)-ones using readily available starting materials.[4]

- Reactants: o-aminoacetophenones and aromatic aldehydes.
- Catalyst: Silver(I) triflate.
- Procedure: A mixture of the o-aminoacetophenone and the aromatic aldehyde is treated with silver(I) triflate in a suitable solvent. The reaction is typically stirred at a specified temperature until completion, as monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.
- Advantages: This method is noted for its mild conditions, simple operation, and tolerance of a wide range of functional groups on the aldehyde.^[4]

Intramolecular Cyclization of o-Aminochalcones

This approach involves the cyclization of o-aminochalcones, which can be prepared through the aldol condensation of o-aminoacetophenones and benzaldehydes.

- Reactants: o-aminochalcones.
- Catalyst: Zirconyl nitrate as a water-tolerant Lewis acid.^[4]
- Procedure: The o-aminochalcone is dissolved in a suitable solvent, and zirconyl nitrate is added. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the starting material is consumed.
- Work-up: The reaction is quenched, and the product is extracted. Purification is achieved through recrystallization or column chromatography.
- Advantages: This method is considered environmentally friendly, proceeds under mild conditions, and often results in improved yields.^[4]

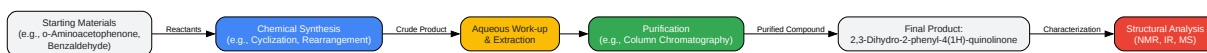
Fries-like Rearrangement of N-Arylazetidin-2-ones

This synthetic strategy utilizes a rearrangement reaction to form the dihydroquinolinone ring system.

- Reactants: N-arylazetidin-2-ones.
- Promoter: Triflic acid.[5]
- Procedure: The N-arylazetidin-2-one is treated with triflic acid, which promotes a Fries-like rearrangement. The reaction can often be carried out at room temperature.[5]
- Work-up: Standard aqueous work-up and purification procedures are employed to isolate the 2,3-dihydro-4(1H)-quinolinone product.
- Advantages: The use of triflic acid allows for reactions at room temperature with good product yields.[5]

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of **2,3-Dihydro-2-phenyl-4(1H)-quinolinone**, highlighting the key stages from starting materials to the final purified product.



[Click to download full resolution via product page](#)

Generalized Synthetic Workflow for **2,3-Dihydro-2-phenyl-4(1H)-quinolinone**.

Biological Activities and Potential Signaling Pathways

While specific signaling pathway interactions for **2,3-Dihydro-2-phenyl-4(1H)-quinolinone** are not extensively detailed in the literature, the broader class of 2,3-dihydro-4(1H)-quinolinones and related quinolinone structures are known to exhibit a wide range of biological activities.[6] [7] These compounds are considered aza-analogues of flavones, which are well-known for their diverse pharmacological effects.

Potential areas of biological activity for this class of compounds include:

- **Anticancer Activity:** Some 2-phenyl-4-quinolone derivatives have demonstrated potent inhibitory effects on tubulin polymerization and have been evaluated for their in vitro inhibition of human tumor cell lines.[8]
- **Anti-inflammatory Effects:** Related chalcones and flavones, which share structural similarities, have been investigated as inhibitors of inflammatory mediators.[9]
- **Antimicrobial Properties:** Quinolone scaffolds are the basis for a major class of antibiotics, and various derivatives are explored for their antibacterial and antifungal activities.[10]

The diverse biological effects of quinolinone derivatives suggest their potential interaction with a variety of cellular targets and signaling pathways.[6] Further research is warranted to elucidate the specific molecular mechanisms of action for **2,3-Dihydro-2-phenyl-4(1H)-quinolinone**.

Conclusion

2,3-Dihydro-2-phenyl-4(1H)-quinolinone is a heterocyclic compound with well-defined physicochemical properties and multiple established synthetic routes. Its structural similarity to biologically active flavonoids and other quinolinone derivatives makes it and its analogues promising scaffolds for further investigation in drug discovery and development, particularly in the areas of oncology and infectious diseases. The experimental protocols and characterization data provided herein serve as a valuable resource for researchers in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. (S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one () for sale [vulcanchem.com]
2. 2,3-Dihydro-2-phenyl-4(1H)-quinolinone | C₁₅H₁₃NO | CID 10889522 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. cymitquimica.com [cymitquimica.com]

- 4. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Synthesis of New 2,3-Dihydro-2-phenyl-4-quinolone Derivatives; Aza Analogs of Flavanone | Semantic Scholar [semanticscholar.org]
- 10. 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095072#2-3-dihydro-2-phenyl-4-1h-quinolinone-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

